Norsalsolinol
Overview
Description
Norsalsolinol is a chemical compound that is produced naturally in the body through the metabolism of dopamine . It has been shown to be a selective dopaminergic neurotoxin .
Synthesis Analysis
Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde, the oxidized metabolite of methanol . It has been linked primarily with neurotoxicity, especially within Parkinson’s Disease .Molecular Structure Analysis
Norsalsolinol has a molecular formula of C9H11NO2, with an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Chemical Reactions Analysis
Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde . This reaction is thought to be involved in the response to alcohol .Physical And Chemical Properties Analysis
Norsalsolinol has a density of 1.3±0.1 g/cm3, a boiling point of 379.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.2±3.0 kJ/mol and a flash point of 202.8±18.5 °C .Scientific Research Applications
Norsalsolinol is actively taken up into PC12 cells, mainly via the dopamine transporter, indicating its potential involvement in dopaminergic systems (Maruyama, Suzuki, Kazusaka, & Fujita, 2001).
Levels of norsalsolinol derivatives increase in Parkinson’s disease patients treated with levodopa, but these compounds are not intrinsic markers of the disease, as their systemic levels likely result from the metabolism of levodopa (Scholz, Klingemann, & Moser, 2004).
Norsalsolinol is taken up into secretory vesicles via a vesicular monoamine transporter in PC12 cells and can be secreted by membrane depolarization or purinoceptor stimulation (Maruyama, Suzuki, Kazusaka, & Fujita, 2001).
N-Methyl-norsalsolinol is present in normal human brain and may derive from dopamine, suggesting its potential involvement in neurological conditions like Parkinson's disease (DeCuypere et al., 2001).
Norsalsolinol induces oxidative DNA damage and apoptosis in human neuroblastoma cells, highlighting its role in neuronal cell damage and potentially in neurodegenerative diseases (Kobayashi et al., 2009).
Dopamine and norsalsolinol levels in various human brain areas suggest that norsalsolinol's formation might be influenced by dopamine concentration, highlighting its relevance in neurochemical studies (Musshoff et al., 1999).
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUSGLXKQWVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42887-47-8 (hydrochloride) | |
Record name | Norsalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188366 | |
Record name | Norsalsolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norsalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Norsalsolinol | |
CAS RN |
34827-33-3 | |
Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norsalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norsalsolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORSALSOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norsalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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